
1,1-Dimethyl-1-germacycloundecane-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-1-germacycloundecane-6,7-diol is a chemical compound that belongs to the class of organogermanium compounds It features a germacycloundecane ring structure with two hydroxyl groups attached at the 6th and 7th positions, and two methyl groups attached to the germanium atom at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-germacycloundecane-6,7-diol typically involves the reaction of germacycloundecane derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. One common method involves the use of organolithium reagents followed by oxidation to achieve the diol functionality. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-1-germacycloundecane-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield diketones, while reduction can produce primary or secondary alcohols.
科学的研究の応用
1,1-Dimethyl-1-germacycloundecane-6,7-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,1-Dimethyl-1-germacycloundecane-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with nucleic acids and proteins.
類似化合物との比較
Similar Compounds
1,1-Dimethyl-1-silacycloundecane-6,7-diol: Similar structure but with silicon instead of germanium.
1,1-Dimethyl-1-stannacycloundecane-6,7-diol: Similar structure but with tin instead of germanium.
1,1-Dimethyl-1-plumbacycloundecane-6,7-diol: Similar structure but with lead instead of germanium.
Uniqueness
1,1-Dimethyl-1-germacycloundecane-6,7-diol is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium-containing compounds often exhibit different reactivity and stability, making them valuable in specific applications.
特性
CAS番号 |
58622-92-7 |
|---|---|
分子式 |
C12H26GeO2 |
分子量 |
274.96 g/mol |
IUPAC名 |
1,1-dimethyl-germacycloundecane-6,7-diol |
InChI |
InChI=1S/C12H26GeO2/c1-13(2)9-5-3-7-11(14)12(15)8-4-6-10-13/h11-12,14-15H,3-10H2,1-2H3 |
InChIキー |
RZMRRRXLXMCLLR-UHFFFAOYSA-N |
正規SMILES |
C[Ge]1(CCCCC(C(CCCC1)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



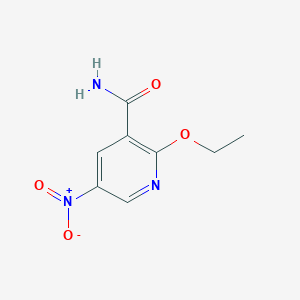
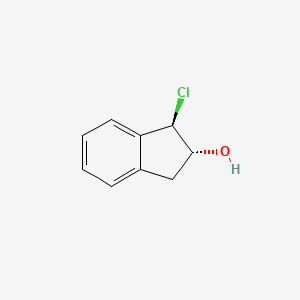

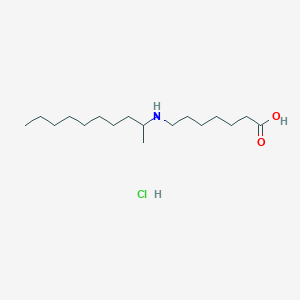
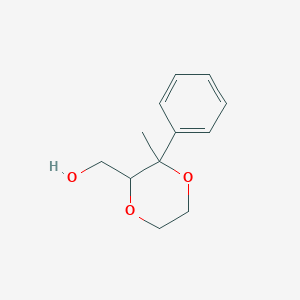
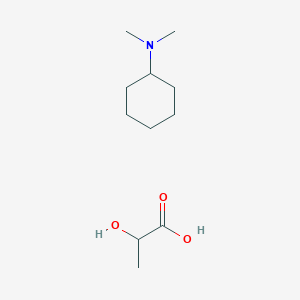
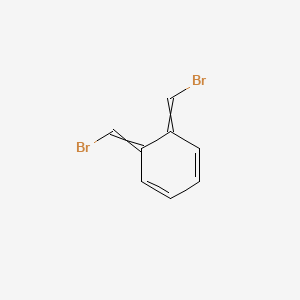
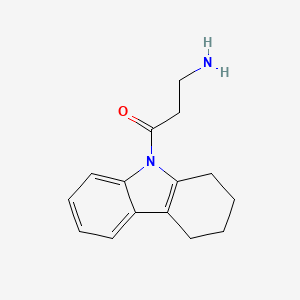
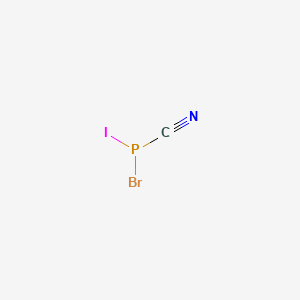
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
